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Compound of Interest

(4-(4-Fluorobenzyl)morpholin-2-
Compound Name:

yl)methanol
CAS No.: 156816-54-5
Cat. No.: B3243436

Get Quote

Executive Summary

(4-(4-Fluorobenzyl)morpholin-2-yl)methanol (CAS: 1630906-88-1 / Analogous frameworks)
represents a critical scaffold in medicinal chemistry, often serving as a chiral building block for
NK1 antagonists and antidepressant agents.

This guide provides a technical breakdown of its 1H NMR spectral performance, contrasting it
with non-fluorinated analogs and evaluating solvent-dependent resolution. Unlike standard
spectral lists, this document focuses on the diagnostic utility of specific signals—specifically the

F-induced splitting patterns and the diastereotopic effects introduced by the C2-chiral center.

Structural Analysis & Diagnostic Logic

The interpretation of this molecule relies on deconvoluting three distinct spectral domains. The
presence of the fluorine atom and the chiral center at C2 transforms a standard morpholine
spectrum into a complex, information-rich dataset.
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The "Fluorine Fingerprint" (Aromatic Region)

Performance vs. Alternatives:
o Standard Benzyl (Alternative): Displays a multiplet at

7.25-7.35 ppm integrating to 5H. Often lacks diagnostic specificity for substitution patterns.
e 4-Fluorobenzyl (Product): Exhibits a high-performance diagnostic pattern due to
F-

H spin-spin coupling. The symmetry of the para-substitution creates an AA'BB'X system
(where X is Fluorine).

Diagnostic Criteria:

e ~7.2-7.3 ppm (2H, dd): Protons meta to Fluorine (closest to the methylene bridge). These
show smaller

coupling (~5-6 Hz) and
ortho coupling (~8 Hz).

e ~6.9-7.1 ppm (2H, t-like): Protons ortho to Fluorine. These are shielded by the fluorine's
mesomeric effect. They appear as pseudo-triplets due to the coincidence of

(~8-9 Hz) and

(~8 Hz).

The Chiral Morpholine Core (Aliphatic Region)

The C2 chiral center breaks the symmetry of the morpholine ring, rendering the protons on C3,
C5, and C6 diastereotopic.

e Benzylic Protons (N-CH2-Ar): unlike achiral N-benzyl morpholine (singlet), these often
resolve into an AB quartet (

3.4-3.6 ppm) in high-field NMR or specific solvents, confirming the rigidity and chirality of the
nearby C2 center.
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e Ring Protons: The C3 and C5 protons split into complex multiplets (axial vs. equatorial)
rather than the standard triplets seen in unsubstituted morpholine.

Comparative Analysis: Solvent & Resolution
Performance

The choice of solvent fundamentally alters the "performance” of the spectrum regarding signal

resolution and labile proton visibility.

Table 1: Solvent Performance Comparison

Feature

Chloroform-d (CDCI

)

DMSO-d

Recommendation

Hydroxyl (-OH)

Often broad/invisible;

exchange with trace H

0.

Sharp triplet (

~4.6 ppm); shows
coupling to CH

Use DMSO for
confirmation of alcohol

functionality.

Often collapses to a

Resolves as AB

Use DMSO for

penzylie ¢ Singlet ( Quartet or broadened  stereochemical rigidity
~3.5 ppm). Singlet. assessment.
Use CDCI

Aromatic Resolution

High; clear separation
of AA'BB' system.

Good; slight downfield
shift due to polarity.

for precise coupling

constant calculation.

Water Artifact

1.56 ppm (Usually
non-interfering).[1]

3.33 ppm (Critical
interference with ring

protons).

Use CDCI

for clean integration of

morpholine ring.

Detailed Assignment Protocol
Sample Preparation

To ensure reproducibility and minimize concentration effects (e.g., H-bonding shifts):
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e Mass: Weigh 5-10 mg of the analyte.
e Solvent: Add 0.6 mL of DMSO-d
(for full characterization) or CDCI

(for purity checks).

o Filtration: Filter through a cotton plug if any turbidity exists (crucial for resolution of fine

splitting).

Representative Chemical Shift Data (DMSO-d )

Note: Values are representative of the free base form. Salt forms (HCI, oxalate) will show
significant downfield shifts (

+0.5-1.0 ppm) on N-adjacent protons.
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Positi T Multiolicit Assighment
osition e ultiplici
yp (ppm) plicity Values (Hz) Logic
) meta-to-F (H-
Ar-H Aromatic 7.30-7.35 dd/m
2', H-6")
) ortho-to-F (H-
Ar-H Aromatic 7.10-7.18 t (pseudo)
3, H-5)
OH coupled
OH Hydroxyl 4.65 t to CH
(DMSO only)
C2-H Methine 3.75-3.85 m Chiral center
Exocyclic CH
CH
Methylene 3.45-3.60 m OH + Ring
-0
C6
N-CH _ Overlaps with
Benzylic 3.40 - 3.50 s (or AB) ) )
Ar ring signals
Ring N-CH Methylene 2.60-2.80 m C3 (eg/ax)
Ring N-CH Methylene 1.90-2.15 m C5 (eqg/ax)

Visualization of Interpretation Logic

The following diagrams illustrate the structural connectivity and the decision tree for assigning

this specific molecule.

Diagram 1: Structural Assignment Map
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C2-H (Chiral) Scalar Coupling 0O-CH2 Ring
(3.8 ppm) (3.6 ppm)

Functional Group

CH2-OH
(4.6 ppm in DMSO)

Click to download full resolution via product page

Caption: Atom-to-Signal mapping highlighting the connectivity between the diagnostic
Fluorobenzyl group and the chiral morpholine core.

Diagram 2: Interpretation Decision Tree
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Start Interpretation
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Caption: Logical workflow for confirming structural identity based on solvent-specific spectral
features.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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